Dimethyl 5-(hydroxymethyl)isophthalate
Description
Significance in Contemporary Organic Synthesis and Materials Science
In the realm of contemporary organic synthesis, Dimethyl 5-(hydroxymethyl)isophthalate serves as a versatile precursor for creating molecules with specific functionalities. The presence of both ester and alcohol groups allows for a range of chemical transformations. For instance, derivatives of dialkyl 5-(hydroxymethyl)isophthalate have been synthesized and investigated as potential ligands for the C1 domain of protein kinase C (PKC), a key enzyme in cellular signaling pathways. alfa-chemistry.com This research highlights the potential of isophthalate (B1238265) derivatives in the development of new therapeutic agents. alfa-chemistry.com Structure-activity relationship studies have underscored the critical role of the functional groups on the isophthalate scaffold for binding to the enzyme's active site. alfa-chemistry.com
In materials science, this compound and its parent acid, 5-(hydroxymethyl)isophthalic acid, are instrumental in the construction of advanced polymeric materials and coordination polymers. The trifunctional nature of the molecule allows for the formation of branched and cross-linked structures, which can lead to materials with enhanced thermal and mechanical properties. thechemco.com A significant application is in the synthesis of metal-organic frameworks (MOFs). thechemco.comcymitquimica.com For example, 5-(hydroxymethyl)isophthalic acid has been used as an organic linker to construct three-dimensional cobalt-based MOFs. thechemco.comcymitquimica.com These materials exhibit interesting properties, such as being n-type semiconductors, which makes them promising for applications in electronics and sensor technology. cymitquimica.com The specific geometry of the isophthalate derivative directly influences the resulting structure and properties of the MOF. cymitquimica.com
Furthermore, the incorporation of isophthalate derivatives into polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), is a well-established strategy to modify the properties of the resulting polymer. wikipedia.org The introduction of a non-linear monomer like an isophthalate disrupts the regularity of the polymer chain, which can lead to a decrease in crystallinity and a modification of the melting temperature and glass transition temperature. nih.gov This allows for the fine-tuning of the polymer's properties for specific applications, such as in the production of clear and amorphous resins for bottles and packaging. thechemco.comwikipedia.org
Historical Context of Substituted Isophthalate Derivatives in Chemical Research
The study of isophthalic acid and its derivatives is deeply rooted in the development of polymer chemistry. Isophthalic acid, an isomer of phthalic and terephthalic acid, has been a key component in the production of commercially important polymers for decades. wikipedia.org While terephthalic acid is the primary monomer for linear polyesters like PET, isophthalic acid has been historically used as a co-monomer to impart specific properties to polymers. thechemco.comwikipedia.org Its non-linear structure is particularly useful for creating less crystalline and more flexible materials. nih.gov
The evolution of research in this area has seen a shift towards the use of functionalized isophthalate derivatives to create polymers with tailored functionalities. The introduction of substituent groups onto the isophthalic acid backbone, such as the hydroxymethyl group in this compound, significantly expands the possibilities for polymer design. This functional group provides an additional reactive site for cross-linking or for grafting other molecules onto the polymer chain, leading to the development of high-performance materials. For instance, isophthalic acid is a precursor to the fire-resistant material Nomex and the high-performance polymer polybenzimidazole. wikipedia.org
The synthesis and application of substituted isophthalates have been driven by the demand for materials with improved thermal stability, chemical resistance, and mechanical performance. Research has explored the use of various substituted isophthalates in the creation of unsaturated polyester (B1180765) resins and alkyd coatings, where they contribute to enhanced durability and weatherability. thechemco.com The development of synthetic methods to produce these functionalized monomers, such as the oxidation of the corresponding meta-xylene, has been crucial for their industrial application. wikipedia.org The ongoing exploration of new substituted isophthalate derivatives continues to push the boundaries of materials science, enabling the creation of novel polymers with advanced properties for a wide range of applications.
Data Tables
Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₁H₁₂O₅ | 224.21 | 106-107 | 376.0 ± 37.0 |
| Diethyl 5-(hydroxymethyl)isophthalate | C₁₃H₁₆O₅ | 252.26 | 82-85 | 398.6 |
| Isophthalic acid | C₈H₆O₄ | 166.13 | 345-348 | Sublimes |
| Dimethyl isophthalate | C₁₀H₁₀O₄ | 194.18 | 64-68 | 282 |
Note: Data compiled from various chemical suppliers and databases. Boiling point for this compound is a predicted value.
Reported Applications and Research Findings for Isophthalate Derivatives
| Isophthalate Derivative | Application/Research Area | Key Findings |
| Dialkyl 5-(hydroxymethyl)isophthalate derivatives | Ligands for Protein Kinase C | Act as potential C1 domain ligands, modifying enzyme activation in living cells. alfa-chemistry.com |
| 5-(hydroxymethyl)isophthalic acid | Metal-Organic Frameworks (MOFs) | Forms 3D cobalt-based MOFs that exhibit n-type semiconducting properties. thechemco.comcymitquimica.com |
| Isophthalic acid (as a co-monomer) | Polyethylene Terephthalate (PET) Resins | Reduces crystallinity, improves clarity, and modifies melting temperature. wikipedia.orgnih.gov |
| Isophthalic acid | Unsaturated Polyester Resins and Coatings | Enhances thermal resistance, mechanical performance, and chemical resistance. thechemco.com |
Structure
2D Structure
Properties
IUPAC Name |
dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDEIHUEMPLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552289 | |
| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109862-53-5 | |
| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl 5 Hydroxymethyl Isophthalate and Analogous Compounds
Established Reaction Pathways for Isophthalate (B1238265) Core Derivatization
Traditional synthetic routes provide a reliable foundation for producing a variety of substituted isophthalates, including the precursors to dimethyl 5-(hydroxymethyl)isophthalate.
The creation of dialkyl isophthalate precursors, most commonly dimethyl isophthalate (DMI), is a fundamental first step. The primary method for this transformation is the Fischer esterification of isophthalic acid. This reaction is typically carried out by refluxing isophthalic acid in an excess of the desired alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). chemicalbook.comchemicalbook.com The reaction mixture is then processed, often by pouring it into ice-cold water to precipitate the solid ester, which is subsequently neutralized, filtered, and purified. chemicalbook.com
Alternative methods include the reaction of isophthalic acid derivatives. For instance, dialkyl isophthalates can be synthesized through transesterification, where dimethyl isophthalate is reacted with a different alcohol in the presence of a suitable catalyst to exchange the methyl groups for larger alkyl chains. acs.orgnih.gov
| Reactants | Catalyst | Key Conditions | Product |
|---|---|---|---|
| Isophthalic acid, Methanol | Concentrated H₂SO₄ | Reflux | Dimethyl isophthalate |
| Dimethyl isophthalate, Allyl alcohol | Potassium carbonate | Heating (90-145°C) | Diallyl isophthalate |
Introducing the hydroxymethyl group onto the dimethyl isophthalate core is the key transformation to yield the target compound. This is typically a multi-step process that relies on the regioselective functionalization of the aromatic ring.
The inherent electronic properties of the isophthalate ring guide the regioselectivity of electrophilic aromatic substitution reactions. The two ester groups are electron-withdrawing and meta-directing. This deactivates the ortho and para positions relative to each ester group, making the C-5 position—which is meta to both ester groups—the most nucleophilic and thus the primary site for substitution.
A prime example of this regioselectivity is the bromination of isophthalic acid or its esters. The reaction of isophthalic acid with bromine in fuming sulfuric acid selectively yields 5-bromoisophthalic acid. researchgate.nettrea.comgoogle.com Similarly, direct bromination of dimethyl isophthalate can also yield dimethyl 5-bromoisophthalate. google.com This 5-bromo derivative is a key intermediate that can be further functionalized. Another example is the sulfonation of isophthalic acid with fuming sulfuric acid, which produces dimethyl isophthalate-5-sodium sulfonate after esterification and neutralization, again demonstrating functionalization at the C-5 position. google.com
The synthesis of this compound relies on key precursors. The most direct precursor is dimethyl 5-(bromomethyl)isophthalate . bldpharm.com This compound can be converted to the target hydroxymethyl derivative through nucleophilic substitution, typically by hydrolysis with water or a hydroxide (B78521) source.
An alternative and well-documented pathway involves dimethyl 5-hydroxyisophthalate as an intermediate. The synthesis of this precursor generally starts with the bromination of isophthalic acid to form 5-bromoisophthalic acid. researchgate.net This intermediate is then subjected to hydrolysis, often using an aqueous sodium hydroxide solution in the presence of a copper catalyst, to replace the bromine atom with a hydroxyl group, yielding 5-hydroxyisophthalic acid. researchgate.nettrea.comgoogle.com Subsequent esterification with methanol provides dimethyl 5-hydroxyisophthalate. researchgate.net From this hydroxy intermediate, conversion to a hydroxymethyl group would require more complex synthetic steps. Therefore, the route via the bromomethyl intermediate is more direct.
| Starting Material | Reagents | Intermediate Product | Final Precursor |
|---|---|---|---|
| Isophthalic Acid | Br₂, Fuming H₂SO₄ | 5-Bromoisophthalic acid | Dimethyl 5-bromoisophthalate (after esterification) chemicalbook.com |
| 5-Bromoisophthalic acid | Aqueous NaOH, Cu catalyst | 5-Hydroxyisophthalic acid researchgate.netgoogle.com | Dimethyl 5-hydroxyisophthalate (after esterification) |
Introduction of the Hydroxymethyl Moiety at the C-5 Position
Novel and Evolving Synthetic Approaches
While established methods are robust, research continues into more efficient and sustainable synthetic routes, including those that leverage biocatalysis.
Biocatalysis is emerging as a powerful tool for polymer synthesis and the creation of functional molecules under mild conditions. nih.gov In the context of functionalized isophthalates, enzymes, particularly lipases, have been used to catalyze polymerization reactions. A notable example is the lipase-catalyzed condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene (B3416737) glycol. This demonstrates the potential of enzymatic methods to utilize functionalized isophthalate monomers for the synthesis of novel polymers. The high selectivity (chemo-, regio-, and enantioselectivity) offered by biocatalysts like lipases presents a significant advantage over traditional chemical synthesis, allowing for the creation of specific polymer architectures.
Synthesis from Vinamidinium Salts in Isophthalate Derivatization
Vinamidinium salts are versatile reagents in organic chemistry, often synthesized from substituted acetic acids and formamides in the presence of phosphorus oxychloride. nih.gov They serve as valuable building blocks for various heterocyclic structures. For instance, these salts can be used to construct pyridine (B92270) rings, demonstrating their utility as electrophilic synthons in ring-formation reactions. nih.gov While vinamidinium salt chemistry provides a powerful, palladium-free method for creating complex molecules like aminopyridines, its specific application in the direct synthesis or derivatization of the isophthalate framework is not extensively documented in the available research. nih.govnih.gov
Synthesis from Methyl Coumalate Precursors
A significant pathway to substituted isophthalates involves the use of methyl coumalate as a starting material. rsc.orgsemanticscholar.org This method relies on the reaction of methyl coumalate with enol ethers to form stable adducts, which are then converted into isophthalates in good to excellent yields. rsc.orgsemanticscholar.org The mechanism often proceeds through a bicyclic lactone intermediate that can be isolated if the reaction temperature is maintained below 100°C. rsc.orgsemanticscholar.org Aromatization of these intermediates, typically using an acid catalyst like p-toluenesulfonic acid (PTSA) in methanol, leads to the final isophthalate product. rsc.orgsemanticscholar.org Studies show that alkyl vinyl ethers generally provide higher yields of isophthalates compared to enol silyl (B83357) ethers in these reactions. rsc.orgsemanticscholar.org
Additionally, the Diels-Alder reaction of methyl coumalate with alkenes that have electron-withdrawing groups is another effective route to producing isophthalates and terephthalates. researchgate.net The regioselectivity of this reaction is dependent on the nature of the electron-withdrawing group on the alkene. researchgate.net
Table 1: Synthesis of Isophthalates from Methyl Coumalate and Enol Ethers
| Enol Ether Reactant | Product Yield | Reference |
|---|---|---|
| Butyl vinyl ether | Good | rsc.org |
| Enol silyl ether of cyclopentanone | Lower / Multiple Products | rsc.orgsemanticscholar.org |
| Enol silyl ether of acetophenone | Forms styryl coumalate | rsc.orgsemanticscholar.org |
Derivatization of Diethyl 5-(hydroxymethyl)isophthalate for Related Structures
Diethyl 5-(hydroxymethyl)isophthalate and its dimethyl analog serve as versatile building blocks for creating more complex molecules. sigmaaldrich.comsigmaaldrich.com A primary method for derivatization is the esterification of the hydroxyl group. For example, new thiophene-bearing esters have been synthesized through the esterification reaction between dimethyl-5-hydroxyisophthalate and various thiophene (B33073) derivatives, such as thiophene-2,5-dicarboxylic acid or thiophene-2-carbonyl chloride. researchgate.net
Furthermore, dimethyl 5-hydroxyisophthalate can undergo a base-catalyzed nucleophilic oxirane ring-opening addition with allyl glycidyl (B131873) ether to produce 5-substituted derivatives. It is also used as a building block in the preparation of sterically crowded polyether dendrons and bis(phebox) derivatives of cyclophosphazene. This demonstrates the utility of the hydroxymethyl group on the isophthalate ring as a reactive site for constructing a wide array of related chemical structures.
Optimization of Reaction Conditions in Isophthalate Synthesis
The yield, selectivity, and efficiency of isophthalate synthesis are highly dependent on the optimization of reaction conditions. Key factors include the choice of catalytic systems and the solvent environment in which the reaction is conducted.
Catalytic Systems and Their Influence on Yield and Selectivity
Catalysts are crucial for controlling the synthesis of isophthalates, from their industrial production to specialized laboratory preparations. In the large-scale production of isophthalic acid, cobalt or manganese catalysts are commonly used for the benzylic oxidation of m-xylene. rsc.orgsemanticscholar.org For the synthesis of dimethyl isophthalate-5-sodium sulfonate, a sophisticated catalytic approach is employed where different catalysts are used in specific temperature zones to maximize yield and purity. google.com This process uses cadmium sulfate (B86663), SiO₂, and mercuric sulfate at progressively higher temperatures to improve the sulfonation reaction, reduce by-products, and shorten reaction times. google.com
In transesterification reactions to produce diphenyl isophthalate, tetrabutyl titanate is an effective catalyst. google.com Furthermore, metal-organic architectures derived from related linkers like 5-methoxy isophthalic acid have been shown to act as heterogeneous catalysts in other reactions, such as the cyanosilylation of aldehydes, highlighting the catalytic potential of isophthalate-based structures themselves. nih.gov
Table 2: Catalytic Systems in Isophthalate Synthesis
| Reaction Type | Catalyst(s) | Purpose | Reference(s) |
|---|---|---|---|
| Xylene Oxidation | Cobalt or Manganese salts | Industrial production of isophthalic acid | rsc.orgsemanticscholar.orggoogle.com |
| Sulfonation/Esterification | Cadmium sulfate, SiO₂, Mercuric sulfate | Improve yield and purity, reduce by-products | google.com |
| Transesterification | Tetrabutyl titanate | Synthesis of diphenyl isophthalate | google.com |
| Aromatization of Lactones | p-Toluenesulfonic acid (PTSA) | Conversion of intermediates to isophthalates | rsc.orgsemanticscholar.org |
Solvent Effects on Reaction Efficiencies
The choice of solvent plays a significant role in the efficiency and outcome of chemical reactions by influencing degradation rates, reaction mechanisms, and product stability. nih.gov The dielectric constant of a solvent is a key property that can alter the energy of activation and reaction rates, particularly for processes involving polar intermediates. nih.gov In some photoisomerization reactions, for example, the equilibrium constants were found to have a positive correlation with the solvent's dielectric constant. researchgate.net
In the context of isophthalate synthesis and purification, specific solvents are chosen to achieve desired outcomes. Dichloroethane is used as a solvent for reacting sodium salt of phenol (B47542) with isophthaloyl chloride. google.com For purification, a selective crystallization solvent such as N-methyl pyrrolidone is used to effectively crystallize purified isophthalic acid from a solution. google.com The viscosity of the solvent can also impact reaction rates, especially in processes that are diffusion-controlled. nih.gov Therefore, careful selection of the solvent system, considering its polarity, viscosity, and potential for interaction with reactants and catalysts, is essential for optimizing the synthesis of isophthalates.
Temperature and Pressure Parameters in Synthetic Control
The precise control of temperature and pressure is a cornerstone in the synthesis of this compound and its analogous compounds. These parameters are not merely passive conditions but active variables that profoundly influence reaction kinetics, product selectivity, yield, and the formation of byproducts. The optimization of temperature and pressure is, therefore, a critical aspect of developing efficient and economically viable synthetic methodologies.
Elevated temperatures generally increase the rate of reaction by providing the necessary activation energy. However, excessively high temperatures can lead to undesirable side reactions, such as polymerization or degradation of starting materials and products. Conversely, lower temperatures may slow the reaction to an impractical rate. Similarly, pressure can be a significant factor, particularly in reactions involving gaseous reagents or where the volume of reactants and products changes. In hydrogenation reactions, for instance, hydrogen pressure is a key determinant of the reaction rate and selectivity.
Detailed Research Findings
While specific research detailing the optimization of temperature and pressure for the synthesis of this compound is not extensively published, valuable insights can be drawn from studies on analogous compounds and related reactions.
One of the primary routes to this compound is the catalytic hydrogenation of Dimethyl 5-formylisophthalate. In such transformations, temperature and hydrogen pressure are critical. Research on the hydrogenation of similar substrates, such as 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (B142691) (DMF), demonstrates a clear dependence on these parameters. For example, in the hydrogenation of HMF over a CuCoNiAl-MMO catalyst, both the conversion of HMF and the selectivity towards the desired product, DMF, were found to increase with temperature in the range of 150–180°C. frontiersin.org The optimal temperature was identified around 180°C. frontiersin.org Similarly, hydrogen pressure significantly influenced the reaction; an increase in pressure generally led to higher conversion and selectivity, with an optimal pressure found at 1.0 MPa. frontiersin.org Pressures beyond this optimum could lead to over-hydrogenation of the desired product. frontiersin.org
Another relevant analogue is the synthesis of dimethyl terephthalate (B1205515) (DMT) from terephthalic acid (PTA) and methanol. A study on this esterification process using a β zeolite catalyst systematically investigated the effects of temperature and pressure. It was observed that as the reaction temperature increased from 160 to 240°C, the conversion of PTA approached 100%. mdpi.com However, the selectivity for DMT peaked at 200°C and then declined, indicating the onset of side reactions at higher temperatures. mdpi.com The influence of pressure was also significant. An increase in nitrogen pressure from 0.5 MPa to 1 MPa resulted in a marked increase in the yield and selectivity of DMT. mdpi.com
In the synthesis of isobutene dimers, which shares principles of catalytic synthesis, a moderate temperature of approximately 375°C was found to be optimal for the production of 2,5-dimethylhexenes. nih.gov Higher or lower temperatures resulted in decreased yields. nih.gov Furthermore, increasing the total pressure from 1.0 to 3.0 atm led to a monotonous increase in the product yield. nih.gov
The synthesis of dimethyl isophthalate-5-sodium sulfonate, another related compound, employs a sophisticated temperature control strategy. The sulfonation reaction is carried out in three distinct temperature zones (150-159°C, 160-169°C, and 170-181°C), each utilizing a different catalyst. usm.my This staged approach is designed to maximize the conversion rate of the starting material, isophthalic acid, while minimizing the formation of byproducts such as disulfonates and polymers. usm.my This highlights the principle that a dynamic temperature profile, rather than a single static temperature, can be crucial for optimizing complex organic syntheses.
These examples from analogous systems underscore the universal importance of carefully controlling temperature and pressure to achieve high yields and purity in the synthesis of functionalized aromatic compounds like this compound.
Data Tables
The following tables, derived from studies on analogous compounds, illustrate the impact of temperature and pressure on reaction outcomes.
Table 1: Effect of Reaction Temperature on the Esterification of Terephthalic Acid (PTA) to Dimethyl Terephthalate (DMT) mdpi.com
| Temperature (°C) | PTA Conversion (%) | DMT Selectivity (%) |
| 160 | ~80 | ~65 |
| 180 | ~95 | ~72 |
| 200 | ~100 | 76.1 |
| 220 | ~100 | ~70 |
| 240 | ~100 | ~65 |
| Reaction Conditions: 0.5 MPa N₂ pressure, m(PTA):V(methanol) of 1:40 (g/mL), m(PTA):m(catalyst) of 10:1, 4 h. |
Table 2: Effect of Reaction Pressure on the Esterification of Terephthalic Acid (PTA) to Dimethyl Terephthalate (DMT) mdpi.com
| N₂ Pressure (MPa) | PTA Conversion (%) | DMT Selectivity (%) |
| 0.5 | ~100 | 76.1 |
| 1.0 | ~100 | 94.1 |
| Reaction Conditions: 200°C, m(PTA)/V(methanol) of 1:30 (g/mL), m(PTA)/m(catalyst) of 8:1, 8 h. |
Table 3: Effect of Temperature on the Hydrogenation of 5-Hydroxymethylfurfural (HMF) frontiersin.org
| Temperature (°C) | HMF Conversion (%) | DMF Selectivity (%) |
| 150 | ~80 | ~75 |
| 160 | ~90 | ~85 |
| 170 | ~98 | ~92 |
| 180 | 99.8 | 95.3 |
| Reaction Conditions: 1.0 MPa H₂, 6.0 h. |
Table 4: Effect of Hydrogen Pressure on the Hydrogenation of 5-Hydroxymethylfurfural (HMF) frontiersin.org
| H₂ Pressure (MPa) | HMF Conversion (%) | DMF Selectivity (%) |
| 0.5 | ~90 | ~88 |
| 1.0 | 99.8 | 95.3 |
| 1.5 | ~99.9 | ~93 |
| Reaction Conditions: 180°C, 6.0 h. |
Reactivity and Derivatization Strategies of Dimethyl 5 Hydroxymethyl Isophthalate
Functional Group Transformations of the Hydroxymethyl Moiety
The primary alcohol (hydroxymethyl group) is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and halogenation. These reactions provide access to a broad range of derivatives where the central isophthalate (B1238265) core is maintained.
Esterification and Etherification Reactions
The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or base. For instance, reaction with acyl chlorides, such as thiophene-2-carbonyl chloride, in the presence of a base, would yield a new ester linkage at the benzylic position. researchgate.net This transformation is valuable for introducing new functional side chains or for creating monomers for step-growth polymerization.
Etherification of the hydroxymethyl group, commonly achieved through a Williamson ether synthesis, provides another route for derivatization. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., allyl bromide). This reaction leads to the formation of ether derivatives like Dimethyl 5-(allyloxy)isophthalate. nih.gov These ether linkages can introduce flexible spacers or reactive sites for further modification, such as cross-linking through the allyl group.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Product |
| Esterification | Thiophene-2-carbonyl chloride | Dimethyl 5-(((2-thiophenecarbonyl)oxy)methyl)isophthalate |
| Etherification | Allyl bromide / Base | Dimethyl 5-(allyloxy)isophthalate |
Oxidation and Reduction Pathways
The primary alcohol of Dimethyl 5-(hydroxymethyl)isophthalate can be selectively oxidized to an aldehyde, yielding Dimethyl 5-formylisophthalate . chemicalbook.comgoogle.com This transformation is a critical step for introducing a reactive carbonyl group, which can participate in various subsequent reactions like reductive amination, Wittig reactions, or condensation chemistry. To achieve this conversion while preserving the ester functionalities, mild and selective oxidizing agents are required. Standard methods such as the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, or oxidation with pyridinium (B92312) chlorochromate (PCC), are well-suited for this purpose. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com These methods are known for their high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. youtube.comyoutube.com
Conversely, reduction of the hydroxymethyl group is not a common transformation as the alcohol functionality is already in a reduced state. Further reduction would typically target the aromatic ring or the ester groups, which requires harsh conditions and falls outside the scope of simple hydroxymethyl group modification.
Halogenation and Subsequent Substitution Reactions
The hydroxymethyl group can be converted into a more reactive leaving group, such as a halide, to facilitate nucleophilic substitution reactions. The transformation to a benzylic chloride, forming Dimethyl 5-(chloromethyl)isophthalate , is a key example. semanticscholar.org This is typically achieved by treating the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comgoogle.com The resulting benzylic halide is highly susceptible to substitution by a wide range of nucleophiles, including cyanides, azides, amines, and thiolates, thereby providing a versatile intermediate for introducing diverse functionalities onto the aromatic core.
Modifications at the Carboxylate Ester Groups
The two methyl ester groups on the aromatic ring are also amenable to chemical modification, primarily through reactions involving nucleophilic acyl substitution.
Amidation and Hydrazide Formation from Carboxylate Esters
The dimethyl ester functionalities can be converted into amides through reaction with primary or secondary amines. nih.govresearchgate.net This amidation process typically requires elevated temperatures or catalysis to proceed efficiently. A more common and often higher-yielding transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form dihydrazides. nih.govmdpi.com
The synthesis of Isophthalic dihydrazide from Dimethyl isophthalate is a well-established procedure. chemicalbook.comguidechem.com The reaction involves refluxing the dimethyl ester with hydrazine hydrate, often in an alcohol solvent like methanol (B129727) or ethanol. researchgate.net Upon cooling, the dihydrazide product precipitates from the solution and can be isolated in high yield. chemicalbook.comgoogle.com These hydrazide derivatives are important intermediates in the synthesis of heterocycles and as cross-linking agents in polymer systems.
Table 2: Hydrazide Formation from Dimethyl Isophthalate
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| Dimethyl isophthalate | Hydrazine hydrate | Methanol | Reflux, 5 hours | Isophthalic dihydrazide | 85% chemicalbook.com |
Transesterification Processes for Alkyl Group Exchange
Transesterification is a useful process for modifying the ester groups by exchanging the methyl groups for other alkyl chains. This reaction involves treating this compound with a different alcohol (e.g., ethanol, butanol, or higher alcohols) in the presence of an acid or base catalyst. google.comitb.ac.id The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol byproduct via distillation. mdpi.com This method is particularly valuable in polymer chemistry for producing polyesters with specific properties by reacting the isophthalate with diols. mdpi.com For example, the transesterification of dimethyl phthalate (B1215562) with allyl alcohol is a known process to produce diallyl phthalate. google.com Catalysts such as metal triflates have also been shown to be effective for the transesterification of esters with higher alcohols. itb.ac.id
Hydrolysis Pathways to Isophthalic Acid Derivatives
The two methyl ester groups of this compound are susceptible to hydrolysis, a reaction that converts the esters into carboxylic acids. This transformation is most commonly achieved under basic conditions, a process known as saponification.
The reaction typically involves heating the diester in an aqueous or alcoholic solution with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The process proceeds through a nucleophilic acyl substitution mechanism where hydroxide ions attack the electrophilic carbonyl carbons of the ester groups. This results in the formation of a tetrahedral intermediate which then collapses to expel a methoxide (B1231860) ion, yielding the carboxylate salt. nih.gov Using approximately two equivalents of the base ensures the complete hydrolysis of both ester functionalities.
Subsequent acidification of the resulting disodium (B8443419) or dipotassium (B57713) salt with a mineral acid like hydrochloric acid (HCl) or an acid salt such as sodium bisulfate (NaHSO₄) protonates the carboxylate anions to furnish the final product, 5-(hydroxymethyl)isophthalic acid. nih.gov This dicarboxylic acid derivative serves as a key intermediate for the synthesis of polyesters and other polymers where free carboxylic acid groups are required for polymerization.
| Step | Reactant | Reagents & Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 (Saponification) | This compound | NaOH (2.2 eq.), Ethanol, Heat | Disodium 5-(hydroxymethyl)isophthalate | nih.gov |
| 2 (Acidification) | Disodium 5-(hydroxymethyl)isophthalate | Aqueous solution, NaHSO₄ or HCl | 5-(hydroxymethyl)isophthalic acid | nih.gov |
Aromatic Ring Functionalization Strategies
Functionalization of the benzene (B151609) ring allows for the introduction of new substituents, fundamentally altering the molecule's properties and enabling its use in a wider array of applications.
The aromatic ring of this compound is considered electronically deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of three electron-withdrawing groups: the two methoxycarbonyl (-COOCH₃) groups and the hydroxymethyl (-CH₂OH) group. These groups reduce the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. mnstate.edulibretexts.org
According to the principles of EAS, these deactivating groups direct incoming electrophiles to the positions meta relative to themselves. mnstate.edu In this molecule, with substituents at the C1, C3, and C5 positions, the only available carbons for substitution are C2, C4, and C6. The C2 position is sterically hindered by the two adjacent ester groups. Therefore, electrophilic attack is strongly favored at the equivalent C4 and C6 positions.
Key EAS reactions could be employed to synthesize various derivatives:
Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent would introduce a nitro (-NO₂) group, yielding Dimethyl 4-nitro-5-(hydroxymethyl)isophthalate. A close analogue is the nitration of dimethyl isophthalate to produce dimethyl 5-nitroisophthalate. cas.org
Halogenation: The introduction of a halogen, such as bromine, can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This would result in the formation of Dimethyl 4-bromo-5-(hydroxymethyl)isophthalate.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group at the C4/C6 position.
| Reaction | Reagents | Expected Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Dimethyl 4-nitro-5-(hydroxymethyl)isophthalate | libretexts.orgcas.org |
| Bromination | Br₂, FeBr₃ | Dimethyl 4-bromo-5-(hydroxymethyl)isophthalate | mnstate.edu |
| Sulfonation | Fuming H₂SO₄ | Dimethyl 4-sulfo-5-(hydroxymethyl)isophthalic acid | mnstate.edu |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net However, these reactions typically require an aryl halide (e.g., bromo, iodo) or a pseudohalide (e.g., triflate) as a coupling partner. umb.edu this compound itself is not suitable for these reactions.
Therefore, a common strategy involves a two-step process:
Halogenation: First, a halogen is introduced onto the aromatic ring via an electrophilic aromatic substitution reaction, as described in section 3.3.1, to produce, for example, Dimethyl 4-bromo-5-(hydroxymethyl)isophthalate.
Cross-Coupling: The resulting aryl bromide can then be used in a variety of palladium-, nickel-, or copper-catalyzed coupling reactions.
Examples of applicable cross-coupling reactions include:
Suzuki Coupling: Reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond, leading to biaryl structures. researchgate.net
Heck Coupling: The coupling of the aryl bromide with an alkene under palladium catalysis to form a substituted alkene. ustc.edu.cn
Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and copper, to synthesize aryl alkynes. umb.edu
Buchwald-Hartwig Amination: Forming a C-N bond by reacting the aryl bromide with an amine in the presence of a palladium catalyst. ustc.edu.cn
| Coupling Reaction | Reaction Partner | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki | Organoboron compound (R-B(OH)₂) | Pd(0) complex + Base | Aryl-Aryl or Aryl-Alkyl (C-C) | researchgate.net |
| Heck | Alkene (R-CH=CH₂) | Pd(0) complex + Base | Aryl-Vinyl (C-C) | ustc.edu.cn |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt + Base | Aryl-Alkynyl (C-C) | umb.edu |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) complex + Base | Aryl-Nitrogen (C-N) | ustc.edu.cn |
Multi-functionalization and Complex Molecule Assembly
The presence of three distinct functional groups allows for sophisticated synthetic strategies involving selective protection and sequential reactions to build complex molecular architectures.
Orthogonal protection is a strategy that enables the selective manipulation of one functional group in the presence of others by using protecting groups that can be removed under different, non-interfering conditions. umich.edu The functional groups in this compound—a primary alcohol and two methyl esters—are inherently suited for such an approach due to their different reactivities.
Protecting the Hydroxymethyl Group: The primary alcohol can be selectively protected while leaving the esters untouched. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), which are stable to basic conditions (used for ester hydrolysis) but are readily cleaved by fluoride (B91410) sources (e.g., TBAF). Alternatively, acid-labile groups like the trityl (Tr) group can be used. umich.edu This allows for reactions like saponification of the esters to be performed, followed by deprotection of the alcohol.
Differentiating the Esters and Alcohol: The esters are labile under basic hydrolysis conditions, while the alcohol is stable. Conversely, the alcohol can be oxidized or converted to a leaving group under conditions that leave the esters intact. If the esters are first hydrolyzed to carboxylic acids, these can then be protected (e.g., as tert-butyl esters, which are acid-labile) to allow for subsequent manipulation of the free hydroxyl group. sigmaaldrich.com
| Functional Group | Protecting Group (PG) | Protection Reagent | Deprotection Condition | Reference |
|---|---|---|---|---|
| -CH₂OH | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF (Fluoride ion) | umich.edu |
| -CH₂OH | Trityl (Tr) | Trityl chloride, Pyridine (B92270) | Mild Acid (e.g., TFA in DCM) | umich.edu |
| -COOH (post-hydrolysis) | tert-Butyl (tBu) ester | Isobutylene, H₂SO₄ (cat.) | Strong Acid (e.g., TFA) | sigmaaldrich.com |
The ability to perform reactions selectively at each of the three functional groups, combined with ring functionalization strategies, permits the assembly of highly complex molecules through sequential reaction sequences. A hypothetical but chemically sound sequence illustrates this potential:
Alcohol Protection: The primary alcohol is first protected as a TBDMS ether to prevent its interference in subsequent steps.
Ring Bromination: The protected intermediate undergoes electrophilic aromatic bromination with Br₂ and FeBr₃ to install a bromine atom at the C4 position.
Suzuki Coupling: The resulting aryl bromide is subjected to a Suzuki coupling reaction with a specific arylboronic acid (e.g., 4-methoxyphenylboronic acid) and a palladium catalyst to form a biaryl structure.
Ester Hydrolysis: The two methyl ester groups are then hydrolyzed to dicarboxylic acids using aqueous NaOH.
Alcohol Deprotection: The TBDMS protecting group is removed with TBAF to reveal the primary alcohol.
Lactonization: Finally, if one of the newly formed carboxylic acids is positioned appropriately, an intramolecular esterification (lactonization) could be induced between it and the deprotected hydroxymethyl group, forming a complex polycyclic system.
Such multi-step sequences, which combine ring functionalization with manipulations of the side-chain groups, highlight the utility of this compound as a versatile scaffold in advanced organic synthesis.
Advanced Applications in Polymer and Materials Science Research
Dimethyl 5-(hydroxymethyl)isophthalate as a Monomer in Polymerization
The distinct functionalities of DMHMI enable its participation in several polymerization reactions, primarily polycondensation, to build everything from simple linear chains to intricate hyperbranched structures.
Polycondensation is a form of step-growth polymerization where monomers react to form dimers, trimers, and eventually long polymer chains, with the concurrent release of a small molecule like water or, in the case of DMHMI, methanol (B129727). This process is fundamental to producing a wide array of polyesters. jku.at For monomers like DMHMI, achieving high molecular weight polymers requires high conversion rates, as the degree of polymerization is highly dependent on the extent of the reaction. jku.at
While the AB₂ nature of DMHMI naturally lends itself to branched structures, the synthesis of linear polyesters is theoretically possible under specific, controlled conditions. Linear aromatic polyesters are valued for their mechanical strength and thermal stability. googleapis.com The formation of linear chains from an AB₂ monomer would require carefully managing reaction conditions to promote intermolecular chain extension while minimizing the branching reactions that would typically occur after the initial formation of a linear segment. The synthesis of linear aromatic polyesters often involves the reaction of a diol with a dicarboxylic acid or its derivative, such as isophthaloyl chloride or dimethyl isophthalate (B1238265). googleapis.com In a hypothetical linear polymerization of DMHMI, the monomer would need to react in a highly regioselective manner, which presents significant synthetic challenges.
The most prominent application of AB₂ monomers like DMHMI is in the synthesis of hyperbranched polymers. These are highly branched, three-dimensional macromolecules with a large number of reactive end groups. The melt condensation polymerization of a closely related AB₂ monomer, dimethyl 5-(2-hydroxyethoxy)isophthalate, provides significant insight into this process. hkbu.edu.hkcapes.gov.br During this type of polycondensation, the reaction proceeds in a single step, leading to polymers with a high degree of branching (DB). rsc.orgresearchgate.net
A key characteristic of this polymerization is the unusual molecular weight growth. The number-average molecular weight (Mₙ) tends to reach a plateau relatively early in the reaction, which is attributed to competing intramolecular cyclization reactions. hkbu.edu.hkcapes.gov.br However, the weight-average molecular weight (Mₙ) continues to increase, a phenomenon explained by the redistribution of polymer chains through ester interchange reactions that occur even after the initial monomer is consumed. hkbu.edu.hk The resulting hyperbranched polyesters are typically amorphous, soluble in common organic solvents, and exhibit low intrinsic viscosities. hkbu.edu.hkrsc.org
Table 1: Research Findings on Hyperbranched Polyesters from AB₂ Monomers
| Monomer | Polymerization Method | Key Findings | Reference |
| Dimethyl 5-(2-hydroxyethoxy)isophthalate | Melt Condensation | Mₙ plateaus due to cyclization, while Mₙ continues to increase via ester interchange. | hkbu.edu.hk, capes.gov.br |
| Fatty acid-based AB₂/AB₃ monomers | Bulk Polycondensation | Catalysts like zinc acetate (B1210297) or TBD are effective; achieves Mₙ of 3,000-10,000 g/mol . | rsc.org |
| Trifunctional AB₂ azide-alkyne monomer | CuAAC "Click" Polymerization | Produces hyperbranched polymers with low polydispersity and a high degree of branching (DB ≈ 0.83). | nih.gov |
Polycondensation Reactions for Polymer Chain Formation
Copolymerization with Diverse Monomers and Their Regioselectivity
DMHMI can be copolymerized with various other monomers to tailor the properties of the final polyester (B1180765). This approach is widely used to modify characteristics such as crystallinity, glass transition temperature (Tg), and solubility. For instance, incorporating flexible aliphatic diols or diacids can increase the polymer's flexibility, while adding other rigid aromatic structures can enhance its thermal properties.
Copolymerization can be performed with:
Diols: Reactants like ethylene (B1197577) glycol or 1,4-butanediol (B3395766) can react with the ester groups of DMHMI. In polyurethane synthesis, linear polyester polyols are often created by reacting isophthalic acid with various glycols, such as diethylene glycol. dtu.dk
Diacids or Diesters: Monomers such as adipic acid or dimethyl terephthalate (B1205515) can react with the hydroxyl group of DMHMI. The incorporation of dimethyl isophthalate is a known strategy to modify the properties of polyethylene (B3416737) terephthalate (PET).
Other ABₓ Monomers: Copolymerization with other functional monomers can introduce specific properties or create more complex architectures.
The regioselectivity of these reactions is a critical factor. The single hydroxyl group on DMHMI provides a specific point for reaction with acid or ester groups, while the two ester functionalities offer sites for reaction with hydroxyl groups. In enzymatic processes, the selectivity can be very high, favoring reaction at primary hydroxyl groups over secondary ones, for example. nih.gov
Enzymatic polymerization has emerged as a green alternative to traditional chemical catalysis, offering reactions under milder conditions and with higher selectivity. nih.govmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective catalysts for polyester synthesis through both ring-opening polymerization and polycondensation. nih.govrsc.org
The process involves using the enzyme to catalyze the esterification or transesterification reactions that form the polymer chain. nih.gov This method is advantageous when working with monomers that are sensitive to the high temperatures required in conventional polycondensation. mdpi.com For example, polyesters have been successfully synthesized via enzymatic polycondensation of monomers like 2,5-bis(hydroxymethyl)furan with aliphatic dimethyl esters in bulk. rsc.org The reaction mechanism mimics the reverse of enzymatic hydrolysis, where the enzyme facilitates the formation of an ester bond. researchgate.net While bulk polymerization is preferred for sustainability, reactions can also be carried out in organic solvents or specialized solvent-free systems. mdpi.comacs.org
Table 2: Enzymes and Conditions in Polyester Synthesis
| Enzyme | Monomer Types | Polymerization Method | Key Advantages | Reference |
| Candida antarctica Lipase B (CALB) | Lactones, Diols, Diesters | Ring-Opening & Polycondensation | High selectivity, mild conditions, effective in bulk and solution. | nih.gov, rsc.org |
| Pseudomonas species Lipase (PsL) | Aliphatic & Aromatic Polyesters (for degradation) | Hydrolysis (reverse of polymerization) | Effective for surface erosion of polyester nanoparticles. | researchgate.net |
Ring-Opening Polymerization (ROP) Systems for Cyclic Oligomers
Ring-opening polymerization (ROP) is a primary method for producing high molecular weight aliphatic polyesters from cyclic monomers like lactones. nih.govrsc.org A long-standing issue in condensation polymerization is the inevitable formation of small amounts of cyclic oligomers due to intramolecular "backbiting" reactions. researchgate.net This process is in direct competition with the desired intermolecular chain propagation.
In the case of the polycondensation of AB₂ monomers like a derivative of DMHMI, evidence of intramolecular cyclization has been observed and is considered a reason for the plateauing of the number-average molecular weight. hkbu.edu.hk These cyclic oligomers, once formed, represent a potential, albeit less direct, route to polymer synthesis via ROP.
The general process would involve two conceptual steps:
Formation of Cyclic Oligomers: During the initial polycondensation of DMHMI, intramolecular reactions lead to the formation of cyclic species. hkbu.edu.hkdtu.dk
Ring-Opening Polymerization: These cyclic oligomers could then, in principle, undergo ring-opening polymerization to form high molecular weight linear or branched polymers. The ROP of cyclic esters is typically catalyzed by metal-based complexes or organocatalysts and proceeds through the cleavage and reformation of ester bonds. iaamonline.orgmdpi.com
While the direct ROP of cyclic oligomers derived specifically from DMHMI is not extensively documented as a primary synthetic strategy, the formation of these cycles is an intrinsic part of its polycondensation chemistry. Understanding this cyclization is crucial for controlling the outcome of the polymerization reaction. researchgate.net
Control over Polymer Architectural Design and Molecular Weight Distribution
The molecular structure of this compound, effectively an AB₂-type monomer, provides a powerful tool for controlling polymer architecture. In polycondensation reactions, when combined with a typical difunctional monomer (a B₂ type, such as a diol), the this compound molecule acts as a branching point. While the two methyl ester groups (the 'B' functionalities) react to extend polymer chains, the hydroxyl group (the 'A' functionality) initiates a new chain, deviating from the linear structure.
This introduction of branching is a fundamental strategy for moving beyond simple linear polymers to create more complex, three-dimensional structures like hyperbranched and dendritic polymers. nih.govarxiv.org The regulation of these branching reactions is key to constructing polymers with specific, complex topologies. nih.gov The inclusion of a trifunctional monomer like this compound inherently leads to a polymer with a broader molecular weight distribution, or higher dispersity (Đ), compared to its linear counterparts. This is because the stochastic nature of branching results in a wider variety of polymer chain lengths and complexities within the final material. The ability to manipulate chain topology through the use of such multivinyl or multifunctional monomers is a facile method for engineering advanced polymer materials. nih.gov Controlled radical polymerization techniques can also be employed to create complex architectures, such as star polymers, using multifunctional agents. specificpolymers.com
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The isophthalate moiety, particularly when functionalized, is a valuable linker in the design of these frameworks. For use in MOF synthesis, this compound is first hydrolyzed to its corresponding carboxylic acid, 5-(hydroxymethyl)isophthalic acid (H₂HIPA).
The geometric and chemical nature of the 5-(hydroxymethyl)isophthalate linker is instrumental in directing the assembly of three-dimensional (3D) framework structures. The use of V-shaped linkers like isophthalates often leads to specific and predictable network topologies. nih.gov For example, isostructural microporous MOFs have been synthesized using di-isophthalate linkers coupled with copper ions, forming robust 3D frameworks. acs.org The combination of metal clusters and organic linkers can be tailored to produce 3D MOFs with diverse properties and channel structures. cd-bioparticles.netrsc.org The incorporation of 3D linkers is a known strategy to control the flexibility and pore environment of the final MOF structure, which is critical for applications in molecular separations. researchgate.net The specific reaction conditions, such as the metal salt used and the solvent system, can lead to vastly different framework structures even when using the same functionalized isophthalate linker. nih.govresearchgate.net
| Compound Name | Metal Center | Isophthalate Ligand | Structural Features | Reference |
|---|---|---|---|---|
| [Mn(μ₃-mia)(phen)]n | Mn(II) | 5-methoxyisophthalate | 3D framework | nih.gov |
| [Co(μ₃-mia)(μ₂-4,4′-bipy)]n·nH₂O | Co(II) | 5-methoxyisophthalate | 3D framework | nih.gov |
| Ni₂(mip)₂(H₂O)₈·2H₂O | Ni(II) | 5-methylisophthalate | Layered chains | nih.gov |
| Zn₆(mip)₅(OH)₂(H₂O)₄·xH₂O | Zn(II) | 5-methylisophthalate | 3D α-Po net | nih.govresearchgate.net |
The pendant hydroxymethyl group on the isophthalate linker is a key feature for the functionalization of MOF materials. This is often achieved through post-synthetic modification (PSM), a technique where a parent MOF is chemically altered without losing its core structure. acs.org PSM is a powerful strategy for introducing a wide array of functional groups that might not be stable under the initial MOF synthesis conditions. nih.gov The hydroxyl group is a versatile handle for such modifications; for example, it can be reacted to introduce new chemical properties into the MOF's pores. researchgate.net This covalent modification can tailor the MOF's surface environment, enhancing properties like catalytic activity or selective adsorption of specific molecules. researchgate.netresearchgate.net This approach has been widely used to install functionalities like amides, amines, and other groups to enhance gas storage, catalysis, and other applications. nih.govescholarship.org
Dendrimer Chemistry and Supramolecular Assembly
Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. The synthesis of these complex structures relies on the step-wise, generational growth from specialized monomers. This compound is an exemplary building block for this purpose.
This compound is a classic AB₂ monomer, where the hydroxyl group serves as the reactive focal point ('A') and the two methyl ester groups are the repeating terminal functionalities ('B₂'). nih.govresearchgate.net This structure is ideally suited for the convergent synthesis of dendrons, which are the wedge-like branches that are later attached to a central core to form a full dendrimer. youtube.com
In a typical convergent approach, the two ester groups of this compound can be reacted (for instance, via amidation or transesterification) with a molecule that provides two new focal points. nih.gov This creates the first-generation (G1) dendron. This process can be repeated, with each step adding another layer of branches, to build higher-generation dendrons. acs.orgacs.org A key advantage of using isophthalate ester-terminated units is that they are often stable to various reaction conditions and can be efficiently modified in the final steps to create a highly functionalized dendrimer surface. acs.orgacs.orgresearchgate.net The synthesis often starts with a molecule like dimethyl 5-hydroxyisophthalate, a trivalent AB₂ core, to build the initial hydrophobic or hydrophilic segments of a dendron. nih.gov This approach allows for the large-scale synthesis of dendrons that can be purified by simple recrystallization, avoiding tedious chromatography. acs.orgacs.org
| Generation | Process | Description | Reference Principle |
|---|---|---|---|
| G0 (Monomer) | - | This compound serves as the initial AB₂ building block. | nih.govresearchgate.net |
| G1 Dendron | Convergent Growth Step 1 | The two ester groups ('B₂') of the G0 monomer are reacted with a molecule containing two reactive ends and a new focal point (e.g., 3,5-dihydroxybenzyl alcohol). | acs.orgacs.org |
| G2 Dendron | Convergent Growth Step 2 | The new peripheral groups of the G1 dendron are reacted with more G0 monomer units to create the next generation. | youtube.com |
| Dendrimer Formation | Core Attachment | Multiple dendrons are attached via their focal points to a multifunctional core molecule (e.g., 4,4'-biphenol). | acs.orgacs.org |
The isophthalic acid group itself is also a recognized supramolecular synthon, capable of forming programmed architectures through non-covalent interactions like hydrogen bonding. nih.gov Derivatives of isophthalic acid can self-assemble into higher-order structures such as fibers and gels, driven by hydrogen bonding between carboxylic acid groups and π-π stacking of the aromatic rings. nih.govnih.gov This property adds another dimension to its use in creating complex, self-organizing material systems.
Surface Modification and Functionalization of Dendrimeric Structures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov Their architecture consists of a central core, branching units, and a periphery of terminal functional groups. nih.gov The properties of dendrimers can be precisely controlled, and their surface can be tailored for specific applications through functionalization. wiserpub.comresearcher.life The two primary methods for dendrimer synthesis are the divergent approach, where growth proceeds outwards from the core, and the convergent approach, where dendritic wedges (dendrons) are synthesized first and then attached to a central core. nih.govmdpi.comresearchgate.net
This compound is a key reagent for the surface functionalization of dendrimers, particularly in creating polyester-based dendritic structures. The isophthalate moiety can be introduced at the periphery of a dendrimer, creating isophthalate ester-terminated dendrimers. researchgate.net The reactive hydroxymethyl group (-CH2OH) on the isophthalate ring serves as a crucial site for modification. This allows for the attachment of various molecules to the dendrimer surface, thereby altering its physicochemical properties such as solubility, reactivity, and potential for molecular recognition. researchgate.net
For instance, the hydroxyl group can be used to initiate the growth of further polymer chains or to attach specific ligands, imaging agents, or therapeutic molecules. wiserpub.com This surface modification is critical for applications in fields like drug delivery, catalysis, and materials science. nih.gov The ability to create a dense, functionalized shell on the dendrimer's surface using molecules like this compound can lead to the formation of "dendritic boxes," which can encapsulate guest molecules. orientjchem.org
Development of Functional Polymers and Advanced Materials
The incorporation of functional groups into polymer chains is a fundamental strategy for creating advanced materials with specialized properties. This compound serves as a functional monomer that introduces a reactive pendant group into the polymer backbone.
Polymers with Chemically Modifiable Pendant Groups
In polyester synthesis, typically through polycondensation reactions, this compound can be used alongside other diols and di-esters. While its two methyl ester groups participate in the formation of the main polymer chain, the hydroxymethyl group does not react under these conditions and remains as a pendant group attached to the aromatic ring along the polyester backbone.
The presence of this reactive pendant hydroxyl group is highly advantageous, as it allows for post-polymerization modification. This means that a base polyester can be synthesized and subsequently tailored for various applications by chemically altering the pendant -CH2OH groups. nih.gov This approach offers great versatility in designing functional polymers. itu.edu.tritu.edu.tr
| Reaction Type | Reagent Example | Resulting Pendant Group | Potential Application |
| Esterification | Acryloyl chloride | Acrylate ester | UV-curable coatings, crosslinkable resins |
| Etherification | Alkyl halide | Ether | Modified solubility and thermal properties |
| Oxidation | Mild oxidizing agent | Aldehyde or Carboxylic acid | Site for further conjugation, introduction of ionic character |
| Urethane Linkage | Diisocyanate | Urethane | Improved mechanical properties, crosslinking |
Table 2: Examples of Post-Polymerization Modification of Pendant Hydroxymethyl Groups
This ability to create chemically modifiable pendant groups is crucial for developing materials for radiation curing, where pendant groups like methacrylates can be photo-crosslinked. itu.edu.trresearchgate.net The synthesis of such polyesters often involves the reaction of a cyclic anhydride (B1165640) with an epoxy-containing monomer, but the use of a functional monomer like this compound provides a more direct route to incorporate hydroxyl functionality. itu.edu.tr
Ionic Copolyesters and Their Composite Materials
Ionic copolyesters, or ionomers, are polymers that contain a small proportion of ionic groups along their chains. upc.edu These ionic groups tend to aggregate, forming ionic clusters that act as physical crosslinks, significantly influencing the material's properties. upc.edu This can lead to enhanced mechanical strength, increased melt viscosity, and altered thermal properties. upc.edu
This compound can serve as a precursor for creating the specialized ionic monomers needed for the synthesis of ionic copolyesters. A common ionic monomer used in the industry is the sodium salt of dimethyl 5-sulfoisophthalate (DMSI). upc.edu The hydroxymethyl group of this compound can be chemically converted into an ionic group, for example, by oxidation to a carboxylic acid followed by neutralization to form a carboxylate salt, or through sulfonation of the aromatic ring.
The synthesis of these copolyesters is typically a two-step melt polycondensation process. upc.edu In the first step, transesterification occurs, followed by a second polycondensation step at high temperature and vacuum to build high molecular weight chains. upc.edu By incorporating a monomer derived from this compound, ionic functionalities can be precisely placed within the polyester architecture.
The introduction of ionic groups makes the polyester more hydrophilic, which can improve properties like dyeability in textiles and adhesion in coatings. upc.edu Furthermore, these ionic copolyesters can be used to create advanced composite materials. The ionic groups can have strong interactions with nanofillers, such as nanoclays, leading to better dispersion and the formation of high-performance nanocomposites. upc.edu
| Monomer | Functional Group for Polymerization | Key Functional Group | Resulting Polymer Property |
| This compound (as precursor) | Two methyl ester groups | Pendant hydroxymethyl (-CH2OH) | Can be converted to an ionic group post-polymerization or pre-polymerization. |
| Sodium salt of dimethyl 5-sulfoisophthalate (DMSI) | Two methyl ester groups | Pendant sulfonate group (-SO3-Na+) | Introduces ionic character, enhancing hydrophilicity, dyeability, and adhesion. upc.edu |
Table 3: Comparison of a Functional Monomer Precursor with an Ionic Monomer for Copolyester Synthesis
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of Dimethyl 5-(hydroxymethyl)isophthalate by mapping the magnetic environments of its hydrogen and carbon atoms.
Proton NMR (¹H NMR) provides specific information about the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl ester protons, and the benzylic protons of the hydroxymethyl group.
Aromatic Protons: The benzene (B151609) ring exhibits two types of proton signals. A singlet corresponding to the proton at the C2 position and a second signal for the two equivalent protons at the C4 and C6 positions.
Methylene (B1212753) Protons: The two protons of the hydroxymethyl (-CH₂OH) group typically appear as a singlet.
Methyl Protons: The six equivalent protons of the two methoxycarbonyl (-COOCH₃) groups produce a sharp singlet.
Hydroxyl Proton: The hydroxyl (-OH) proton signal is also present and can vary in chemical shift depending on solvent and concentration.
A representative analysis of the ¹H NMR spectrum provides the following assignments:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | s | 1H | Ar-H (C2) |
| ~8.1 | s | 2H | Ar-H (C4, C6) |
| ~5.5 | t (triplet) | 1H | -CH₂OH |
| ~4.7 | d (doublet) | 2H | -CH₂ OH |
| ~3.9 | s | 6H | -COOCH₃ |
Note: Data is illustrative and based on typical chemical shifts. Actual values may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, confirming the molecular framework.
The expected signals include:
Carbonyl Carbons: A signal in the downfield region corresponding to the two equivalent ester carbonyl carbons.
Aromatic Carbons: Four signals for the aromatic carbons: two for the quaternary carbons (C1/C3 and C5) and two for the protonated carbons (C2 and C4/C6).
Methylene Carbon: A signal for the carbon of the hydroxymethyl group (-CH₂OH).
Methyl Carbons: A signal in the upfield region for the two equivalent methyl carbons of the ester groups.
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C =O |
| ~143 | Ar-C -CH₂OH (C5) |
| ~132 | Ar-C -H (C4, C6) |
| ~131 | Ar-C -COOCH₃ (C1, C3) |
| ~128 | Ar-C -H (C2) |
| ~63 | -C H₂OH |
| ~52 | -COOC H₃ |
Note: Data is illustrative and based on typical chemical shifts. Actual values may vary based on solvent and experimental conditions.
To unambiguously assign proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the hydroxyl proton and the adjacent methylene protons of the hydroxymethyl group, confirming their connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment is crucial for establishing long-range (2-3 bond) connectivity. Key expected correlations for this compound would include:
A cross-peak between the methyl protons (-OCH₃) and the ester carbonyl carbon (C =O).
Correlations from the methylene protons (-CH₂ OH) to the aromatic carbons at positions C4, C5, and C6.
Correlations from the aromatic proton at C2 to the adjacent quaternary carbons C1 and C3.
These 2D techniques provide definitive proof of the molecule's isomeric structure, distinguishing it from other related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C₁₁H₁₂O₅, the expected monoisotopic mass is precisely determined. This technique is essential for verifying that the correct compound has been synthesized, as it can distinguish between molecules with the same nominal mass but different elemental formulas.
This compound serves as a functional monomer in the synthesis of specialty polymers and oligomers, such as polyesters and dendrimers. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for characterizing these macromolecules. nih.gov
Unlike other methods that provide average molecular weights, MALDI-TOF MS can resolve individual polymer chains, providing a detailed distribution of oligomers. nih.govresearchgate.net This allows for the precise determination of:
Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer unit.
End-Group Analysis: The absolute mass of the oligomer peaks allows for the identification of the chemical structures at the ends of the polymer chains. youtube.com
Molecular Weight Distribution: From the spectrum, key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ) can be calculated with high accuracy. nih.gov
For a polymer synthesized using this compound, MALDI-TOF analysis provides critical quality control, confirming the polymerization was successful and yielding a product with the desired structural characteristics. youtube.comshimadzu.com
X-ray Crystallography for Solid-State Structure Determination
For instance, studies on dimethyl 5-iodoisophthalate reveal an orthorhombic crystal system, crystallizing in the Pna2₁ space group. nih.gov The analysis of such derivatives provides a strong predictive basis for the structural behavior of this compound.
Crystal Packing and Intermolecular Interactions in Isophthalate (B1238265) Derivatives
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various intermolecular interactions. mdpi.comrsc.org In isophthalate derivatives, these interactions are key to the formation of stable, three-dimensional supramolecular structures. nih.gov
Research on analogous compounds demonstrates the prevalence of several key interactions: nih.govnih.gov
Hydrogen Bonds: Weak hydrogen bonds, particularly C—H···O interactions involving the hydrogen atoms of the benzene ring or methyl groups and the oxygen atoms of the carbonyl groups, are significant in stabilizing the crystal lattice. nih.gov In this compound, the presence of a hydroxyl (-OH) group would introduce strong O-H···O hydrogen bonding, which would be expected to be a dominant factor in its crystal packing.
Halogen Bonding: In iodo-substituted derivatives, I···O interactions contribute to the formation of the supramolecular network. nih.govnih.gov
π-π Stacking: In derivatives like dimethyl 5-ethynylisophthalate, π-π stacking interactions between the aromatic rings of adjacent molecules are observed, connecting molecular chains into two-dimensional aggregates. nih.govnih.gov
Conformational Analysis of the Isophthalate Framework
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For isophthalate derivatives, a key conformational feature is the orientation of the two methoxycarbonyl groups relative to the central benzene ring. nih.gov
X-ray diffraction studies on related compounds show that the isophthalate framework can adopt both planar and non-planar conformations. nih.govnih.gov
In dimethyl 5-iodoisophthalate , the molecule has a twisted conformation. The planes of the two methyl carboxylate groups are tilted with respect to the benzene ring at angles of 12.6° and 6.0°. nih.gov
Conversely, dimethyl 5-ethynylisophthalate exhibits a perfectly planar molecular framework, where the ester groups lie in the same plane as the benzene ring. nih.gov
Table 1: Crystallographic Data for an Analogous Isophthalate Derivative (Dimethyl 5-iodoisophthalate) nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 16.516 (3) |
| b (Å) | 7.5457 (11) |
| c (Å) | 9.0763 (14) |
| α, β, γ (°) | 90 |
| Volume (ų) | 1131.7 (3) |
| Z | 4 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic techniques are invaluable for elucidating the structure and electronic properties of molecules. IR spectroscopy probes molecular vibrations to identify functional groups, while UV-Vis spectroscopy examines electronic transitions to provide information about conjugated systems. vscht.czpharmatutor.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. masterorganicchemistry.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for its constituent functional groups. While a specific spectrum for this compound is not available, the spectrum of the closely related Dimethyl isophthalate provides a useful reference for the isophthalate core. chemicalbook.com
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Notes |
| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) | The broadness is due to hydrogen bonding. |
| Aromatic C-H | C-H Stretch | 3100-3000 | Appears at a slightly higher frequency than alkane C-H stretch. vscht.cz |
| Alkyl C-H | C-H Stretch | 3000-2850 | From the methyl and methylene groups. |
| Ester Carbonyl (C=O) | C=O Stretch | ~1725 | A very strong and sharp absorption, characteristic of esters. vscht.cz |
| Aromatic C=C | C=C Stretch | 1600-1450 | Multiple bands are typical for the aromatic ring. |
| Ester C-O | C-O Stretch | 1300-1100 | Strong absorptions from the C-O single bonds of the ester groups. |
| Alcohol C-O | C-O Stretch | ~1050 | Characteristic stretch for the primary alcohol. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing molecules with conjugated π-systems. The benzene ring in this compound, conjugated with the two carbonyl groups of the esters, constitutes the primary chromophore.
The expected electronic transitions for this molecule would be:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. pharmatutor.orgslideshare.net They are typically high-intensity absorptions and are responsible for the main UV peaks in aromatic and conjugated systems.
n → π* Transitions: This involves the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and hydroxyl groups) to an antibonding π* orbital. pharmatutor.orgslideshare.net These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. pharmatutor.org
The presence of the hydroxyl and ester substituents on the benzene ring would be expected to shift the absorption maxima (λmax) compared to unsubstituted benzene, a phenomenon known as a batochromic (red) shift.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For aromatic compounds like isophthalate (B1238265) derivatives, DFT is instrumental in elucidating the electronic structure, which governs their chemical reactivity and spectroscopic behavior.
Prediction of Spectroscopic Parameters
DFT calculations have been successfully employed to predict the vibrational spectra (FT-IR and FT-Raman) of D5HD. A study by Pal et al. (2024) conducted a comprehensive vibrational analysis of D5HD using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. tandfonline.comtandfonline.com The theoretical wavenumbers, after being scaled by an appropriate factor to account for anharmonicity, showed excellent agreement with the experimental FT-IR and FT-Raman spectra. tandfonline.com
Key vibrational modes predicted for D5HD include the characteristic stretching vibrations of the C=O groups of the dimethyl ester functionalities, which are calculated to appear around 1708 cm⁻¹ and 1715 cm⁻¹. tandfonline.com These theoretical predictions align well with the experimentally observed strong peaks in the IR spectrum at 1704 cm⁻¹ and 1726 cm⁻¹. tandfonline.com The potential energy distribution (P.E.D.) analysis confirmed that these modes are predominantly due to the C=O stretching, with a contribution of 77%. tandfonline.com
The theoretical UV-Vis spectrum of D5HD has also been calculated using Time-Dependent DFT (TD-DFT). These calculations help in understanding the electronic transitions within the molecule. For D5HD, the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been determined, providing a calculated band gap energy of 6.01 eV. researchgate.net This information is crucial for predicting the molecule's electronic absorption properties. researchgate.net
Table 1: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of Dimethyl 5-hydroxybenzene-1,3-dicarboxylate (D5HD)
| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | P.E.D. Contribution (%) |
|---|
Data sourced from Pal et al. (2024). tandfonline.com
Conformational Analysis and Energy Landscape Exploration
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its properties and biological activity. For flexible molecules like Dimethyl 5-(hydroxymethyl)isophthalate, which has rotatable bonds, conformational analysis is essential to identify the most stable, low-energy structures.
For the related compound D5HD, a potential energy scan was performed by rotating various dihedral angles to explore its conformational landscape and identify the most stable conformer. tandfonline.comfigshare.com This process involves systematically changing the geometry of the molecule and calculating its energy at each step to map out the energy surface. The conformer with the lowest energy is considered the most stable and is used for subsequent property calculations. This systematic exploration ensures that the calculated properties are representative of the molecule's preferred spatial arrangement. tandfonline.com
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
A 100-nanosecond MD simulation was performed on the complex of D5HD with human acetylcholinesterase (AChE), a key enzyme in the nervous system. tandfonline.comfigshare.com The simulation confirmed the conformational stability of the protein-ligand complex, indicating that the compound remains stably bound within the active site of the enzyme over the simulation period. tandfonline.com Such simulations are crucial for validating the results of molecular docking and for understanding the temporal stability of ligand-receptor interactions. tandfonline.comfigshare.com
Ligand-Receptor Interaction Modeling through Computational Docking
Computational docking is a technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. openmedicinalchemistryjournal.comresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govtaylorandfrancis.com
Elucidation of Binding Modes and Interaction Specificities
Molecular docking studies were conducted to investigate the binding of D5HD to the active site of human acetylcholinesterase (PDB ID: 2JF0). tandfonline.comtandfonline.com The results revealed that D5HD exhibits a good binding affinity for the enzyme. tandfonline.com
The study elucidated the specific interactions between D5HD and the amino acid residues within the binding pocket of acetylcholinesterase. tandfonline.com It was found that the binding is stabilized by a combination of hydrogen bonds and van der Waals interactions. tandfonline.comfigshare.com The binding energy for the D5HD-acetylcholinesterase complex was calculated to be -17.76 kcal/mol using the MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) approach, further supporting a favorable binding interaction. tandfonline.comfigshare.com These findings suggest that D5HD has the potential to act as an inhibitor of acetylcholinesterase. tandfonline.com
Table 2: Summary of Computational Docking Results for Dimethyl 5-hydroxybenzene-1,3-dicarboxylate (D5HD) with Acetylcholinesterase
| Parameter | Value |
|---|---|
| Target Protein | Human Acetylcholinesterase (PDB: 2JF0) |
| Binding Energy (MM-GBSA) | -17.76 kcal/mol |
Data sourced from Pal et al. (2024). tandfonline.comfigshare.com
Future Research Directions and Emerging Paradigms
Sustainable Synthesis and Bio-based Feedstock Utilization for Isophthalate (B1238265) Production
The chemical industry's shift towards a circular economy necessitates the development of sustainable synthetic routes to key platform molecules, including isophthalates. A significant area of future research lies in producing isophthalic acid and its derivatives from renewable, bio-based feedstocks, moving away from traditional petroleum-based manufacturing.
One promising approach involves the use of bio-isoprene and bio-acrylic acid, which can be derived from the fermentation of biomass. google.com A proposed reaction scheme involves the cycloaddition of these bio-based precursors to form methyl-cyclohexene-carboxylic acids, followed by aromatization and oxidation to yield isophthalic acid. google.com This bio-based isophthalic acid can then be esterified to produce DMHMI. The integration of bio-based feedstocks is a critical step towards creating polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) with a significantly reduced carbon footprint, potentially achieving 100% carbon content from renewable sources when combined with bio-ethylene glycol. google.com
Research is also focused on making the production processes themselves more environmentally benign. This includes developing cost-effective and efficient technologies for converting renewable oils into valuable industrial products. usda.gov For instance, new methods for producing isostearic acids, which share some structural similarities with functionalized aromatics, are being developed to be more efficient and cost-effective, which could pave the way for similar advancements in isophthalate production. usda.gov
The utilization of 5-(hydroxymethyl)furfural (HMF), a versatile platform chemical derived from lignocellulosic biomass, is another key research avenue. rsc.orgrsc.org Scientists are exploring pathways to convert HMF into a variety of high-molecular-weight chemicals that could serve as precursors for functionalized aromatics. rsc.org This strategy not only utilizes a renewable resource but also transforms what is often considered an undesired byproduct of biofuel production into a valuable chemical feedstock. rsc.org
| Feedstock | Potential Conversion Pathway | Target Molecule |
| Bio-isoprene & Bio-acrylic acid | Cycloaddition, Aromatization, Oxidation | Bio-isophthalic Acid |
| Renewable Oils | Skeletal Isomerization | High-Value Bio-based Acids |
| 5-(Hydroxymethyl)furfural (HMF) | Condensation & Catalytic Conversion | Bio-based Aromatic Precursors |
This table outlines potential bio-based feedstocks and their conversion pathways for the sustainable production of isophthalates.
Integration of Dimethyl 5-(hydroxymethyl)isophthalate into Advanced Functional Materials
The distinct molecular architecture of DMHMI makes it an ideal candidate for incorporation into a new generation of advanced functional materials. Its trifunctionality allows for the creation of complex, three-dimensional polymer networks with tailored properties.
A significant application area is in the development of flame-retardant polymers . The phosphorus-containing derivatives of DMHMI are of particular interest. Phosphorus-based flame retardants, such as phosphate (B84403) esters and phosphonates, are known for their efficacy. googleapis.com By chemically incorporating DMHMI into the polymer backbone and then functionalizing the hydroxymethyl group with a phosphorus-containing moiety, it is possible to create polymers with inherent flame retardancy. This approach avoids the leaching issues associated with additive flame retardants and can lead to materials with improved physical properties. Research in this area is focused on synthesizing new phosphorus-containing monomers derived from DMHMI and evaluating their performance in polymers like polybutylene terephthalate (PBT) and polyamides. mdpi.com These materials are critical in the electronics and automotive industries. mdpi.com
Another emerging field is the use of DMHMI and its parent acid, 5-(hydroxymethyl)isophthalic acid (H2HIPA), in the synthesis of metal-organic frameworks (MOFs) . MOFs are crystalline materials with ultra-high porosity, making them suitable for gas storage, separation, and catalysis. The functional hydroxymethyl group of H2HIPA can be used to tune the properties of the MOF's pores. For example, two three-dimensional cobalt-based MOFs have been synthesized using 5-(hydroxymethyl)isophthalic acid, demonstrating the ligand's ability to create complex, interpenetrating frameworks. researchgate.net Future work will likely explore how the hydroxymethyl group can be post-synthetically modified to introduce new functionalities within the MOF structure, leading to materials with advanced sensory or catalytic capabilities.
Furthermore, DMHMI is a valuable building block for creating aromatic polyols used in the production of high-performance polyurethanes. acs.org Aromatic polyols contribute to the mechanical strength, thermal stability, and fire resistance of the final polymer. acs.org By using DMHMI, formulators can precisely control the cross-link density and introduce functional groups, leading to polyurethanes with enhanced properties for coatings, adhesives, sealants, and elastomers (CASE) applications.
| Material Class | Role of DMHMI | Potential Applications |
| Flame-Retardant Polymers | Backbone monomer for introducing flame-retardant moieties. | Electronics, Automotive Components |
| Metal-Organic Frameworks (MOFs) | Functional ligand for creating tunable porous structures. | Gas Storage, Catalysis, Sensors |
| High-Performance Polyurethanes | Aromatic polyol precursor for enhanced thermal and mechanical properties. | Coatings, Adhesives, Sealants |
This table summarizes the integration of DMHMI into various advanced functional materials and their potential applications.
Exploration of Novel Reactivity Patterns and Transformation Pathways
While the ester and hydroxyl groups of DMHMI have well-understood reactivities, future research will delve into unlocking novel chemical transformations. The interplay between the three functional groups on the aromatic ring could lead to new and efficient synthetic methodologies.
One area of exploration is the derivatization of the hydroxymethyl group. Beyond simple esterification or etherification, this group can be a handle for more complex chemical modifications. For example, it can be oxidized to an aldehyde or carboxylic acid, creating a new set of reactive functionalities on the isophthalate core. These transformations would yield monomers capable of participating in different types of polymerization reactions, such as the formation of Schiff bases or polyamides.
The reactivity of the aromatic ring itself, influenced by the electron-withdrawing ester groups and the slightly activating hydroxymethyl group, presents another avenue for research. Selective halogenation, nitration, or sulfonation reactions could be developed to produce a range of substituted isophthalate derivatives. These new compounds could then serve as building blocks for materials with unique electronic or optical properties.
Additionally, the selective transformation of one ester group while leaving the other intact is a significant challenge and a key research goal. Achieving this would allow for the synthesis of dissymmetric molecules with tailored functionalities, opening doors to applications in areas like liquid crystals and pharmacologically active compounds. Researchers have already begun to synthesize new ester derivatives of dimethyl 5-hydroxyisophthalate, a closely related compound, by reacting it with molecules like thiophene-2,5-dicarboxylic acid, indicating a growing interest in creating more complex structures based on the isophthalate scaffold. researchgate.net
Computational Design and Predictive Modeling for the Discovery of Novel this compound Derivatives
The use of computational chemistry and machine learning is set to revolutionize the discovery and design of new molecules. In silico methods can predict the properties and reactivity of hypothetical DMHMI derivatives, allowing researchers to prioritize synthetic targets and accelerate the development of new materials. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of DMHMI derivatives with their performance in specific applications. nih.gov For example, a QSAR model could be trained to predict the flame retardancy or thermal stability of a polymer based on the chemical structure of the DMHMI-derived monomer. This would enable the virtual screening of large libraries of potential monomers to identify the most promising candidates for synthesis and testing.
Molecular docking simulations can be used to design DMHMI derivatives with specific binding affinities for biological targets or for interaction with other molecules in a material. nih.gov For instance, in the context of drug discovery, derivatives of isophthalic acid have been computationally designed and evaluated for their binding to protein kinase C (PKC) isoforms, which are important drug targets. researchgate.net Although initial results showed that replacing the phenyl core with a pyrimidine (B1678525) core decreased binding affinity, these studies provide valuable structure-activity relationship data for future designs. researchgate.net
Furthermore, computational tools can be used to investigate the reaction mechanisms of DMHMI transformations, helping to optimize reaction conditions and improve yields. By modeling the transition states and intermediates of a reaction, researchers can gain insights into the factors that control selectivity and reactivity. This predictive power is crucial for designing efficient and sustainable synthetic routes to new DMHMI derivatives.
| Computational Tool | Application in DMHMI Research | Desired Outcome |
| QSAR Models | Predict properties of DMHMI derivatives. | Efficient identification of high-performance monomers. |
| Molecular Docking | Simulate binding of derivatives to target sites. | Design of molecules with specific affinities. |
| Reaction Modeling | Investigate and optimize transformation pathways. | Development of efficient and selective synthetic routes. |
This table illustrates how computational design and predictive modeling can be applied to accelerate research on DMHMI and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dimethyl 5-(hydroxymethyl)isophthalate, and how do reaction conditions influence yield?
- Methodological Answer : Begin with a literature review to identify common synthetic pathways, such as esterification of 5-(hydroxymethyl)isophthalic acid using methanol under acid catalysis. Key parameters include temperature (typically 60–80°C), stoichiometric ratios of reactants (e.g., 1:2 for diacid to methanol), and catalyst concentration (e.g., 1–5% sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize purification steps (e.g., recrystallization or column chromatography) to improve yield. Validate purity using NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm molecular structure and substituent positions.
- HPLC/MS : Assess purity and detect impurities.
- Melting Point Analysis : Compare with literature values (e.g., 73505-48-3 in ).
- Solubility Testing : Perform in solvents like methanol, DMSO, or water under controlled temperatures.
Document all procedures rigorously to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to prevent aerosol inhalation.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste.
- Storage : Keep in sealed containers away from oxidizing agents.
Refer to SDS guidelines for emergency procedures and exposure limits .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Experimental Design : Use a tiered approach:
- Lab-Scale Degradation : Expose the compound to UV light or microbial consortia under varying pH/temperature.
- Analytical Methods : Track degradation products via LC-QTOF-MS and quantify persistence using half-life calculations.
- Ecotoxicology : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) per OECD guidelines.
Cross-reference findings with computational models (e.g., QSAR) to predict environmental partitioning .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?
- Methodological Answer :
- Validation Steps :
Replicate experiments under controlled conditions (e.g., inert atmosphere, precise temperature).
Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetics (e.g., Arrhenius plots).
Use advanced spectroscopy (e.g., in-situ IR) to detect intermediates.
- Case Study : If ester hydrolysis rates diverge from simulations, re-evaluate solvent effects or protonation states in the computational model .
Q. How can regioselectivity challenges in modifying the hydroxymethyl group be addressed?
- Methodological Answer :
- Protecting Group Strategies : Use tert-butyldimethylsilyl (TBS) or acetyl groups to block competing reactive sites.
- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for selective reductions or oxidations.
- Kinetic Studies : Monitor reaction progress via time-resolved NMR to identify rate-determining steps.
Optimize solvent polarity (e.g., DMF vs. THF) to favor desired pathways .
Q. What methodologies are recommended for assessing the compound’s ecological impact across trophic levels?
- Methodological Answer :
- Tiered Testing Framework :
| Tier | Focus | Methods |
|---|---|---|
| 1 | Acute Toxicity | LC50/EC50 tests on algae, invertebrates, and fish |
| 2 | Chronic Effects | Lifecycle assays (e.g., zebrafish development) |
| 3 | Food Web Modeling | Stable isotope tracing to track bioaccumulation |
- Data Integration : Use probabilistic risk assessment (PRA) to model ecosystem-level impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
